molecular formula C22H19N3O2S B2691690 2-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol CAS No. 1223987-56-1

2-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol

Cat. No.: B2691690
CAS No.: 1223987-56-1
M. Wt: 389.47
InChI Key: FFNOLMCWABXVIP-UHFFFAOYSA-N
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Description

2-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol ( 1223987-56-1) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C22H19N3O2S and a molecular weight of 389.47 g/mol, this hybrid molecule features a 1,3-oxazole core linked to a pyrimidin-4-ol ring via a methylsulfanyl bridge . The 1,3-oxazole scaffold is a privileged structure in medicinal chemistry, known for its significant biological potential. Scientific literature indicates that 1,3-oxazole derivatives have demonstrated promising anticancer activity by potentially acting on mitochondrial targets, inducing programmed cell death in cancer cells with average GI50 values in the low micromolar range . Furthermore, structurally related heterocyclic compounds, such as pyrazole derivatives, have been extensively reported to exhibit a wide spectrum of bioactivities, including antimicrobial and antioxidant properties . The specific research applications and mechanism of action for this compound are yet to be fully elucidated, making it a valuable scaffold for investigating new biological pathways and developing novel therapeutic agents. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-4-phenyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c1-14-7-6-10-17(11-14)21-23-19(15(2)27-21)13-28-22-24-18(12-20(26)25-22)16-8-4-3-5-9-16/h3-12H,13H2,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNOLMCWABXVIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(O2)C)CSC3=NC(=CC(=O)N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. The choice of reagents and reaction conditions is critical to achieving scalable and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

2-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .

Scientific Research Applications

2-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

2-[(4-Methylphenyl)Amino]-6-{[(1-Phenyl-1H-Tetrazol-5-yl)Sulfanyl]Methyl}Pyrimidin-4(3H)-One

  • Structure: Pyrimidin-4-one core with a tetrazole-sulfanyl substituent and 4-methylphenylamino group.
  • Key Differences: The pyrimidin-4-one (vs. pyrimidin-4-ol) reduces hydrogen-bonding capacity. Molecular weight: 391.45 g/mol (vs. ~389.47 g/mol for the target compound).
  • Properties :
    • Predicted pKa: 8.30 (vs. ~7.5–8.0 for the target, estimated from oxazole’s acidity).
    • Higher density (1.42 g/cm³) suggests tighter packing due to tetrazole’s planar structure .

2-{[4-(3,4-Dimethoxyphenyl)-6-(Trifluoromethyl)Pyrimidin-2-yl]Sulfanyl}-N-(1,3,5-Trimethyl-1H-Pyrazol-4-yl)Acetamide

  • Structure : Pyrimidine with trifluoromethyl and dimethoxyphenyl groups, linked via sulfanyl to a pyrazole-acetamide.
  • Key Differences :
    • Trifluoromethyl enhances metabolic stability and electron-withdrawing effects.
    • Dimethoxyphenyl and pyrazole-acetamide substituents increase steric bulk (MW: ~502.44 g/mol).
  • Properties :
    • Likely improved solubility due to acetamide’s polarity.
    • The trifluoromethyl group may reduce oxidative metabolism .

2-{[(3-Methylphenyl)Methyl]Sulfanyl}-4,5-Dihydro-1H-Imidazole Hydrochloride

  • Structure : Imidazole core with a 3-methylphenyl-sulfanyl group.
  • Key Differences :
    • Saturated imidazole (4,5-dihydro) reduces aromaticity, altering electronic properties.
    • Simpler structure (MW: 119.19 g/mol) lacks the pyrimidine-oxazole synergy.
  • Properties: Hydrochloride salt improves aqueous solubility.

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Predicted pKa Notable Features
Target Compound Pyrimidin-4-ol 5-Methyl-3-methylphenyl-oxazole, phenyl ~389.47 ~7.5–8.0 Balanced lipophilicity, flexible sulfanyl bridge
2-[(4-Methylphenyl)Amino]-6-{[(1-Phenyl-1H-Tetrazol-5-yl)Sulfanyl]Methyl}Pyrimidin-4(3H)-One Pyrimidin-4-one Tetrazole, 4-methylphenylamino 391.45 8.30 High polarity, planar tetrazole
2-{[4-(3,4-Dimethoxyphenyl)-6-(Trifluoromethyl)Pyrimidin-2-yl]Sulfanyl}-N-(1,3,5-Trimethyl-1H-Pyrazol-4-yl)Acetamide Pyrimidine Trifluoromethyl, dimethoxyphenyl, pyrazole-acetamide 502.44 ~6.5–7.0 Enhanced metabolic stability, steric bulk
2-{[(3-Methylphenyl)Methyl]Sulfanyl}-4,5-Dihydro-1H-Imidazole Hydrochloride Dihydroimidazole 3-Methylphenyl-sulfanyl 119.19 ~8.5–9.0 Simplified structure, high solubility

Research Implications

  • Tetrazole Analogs : Higher polarity could favor solubility but limit blood-brain barrier penetration .
  • Trifluoromethyl Derivatives : Improved pharmacokinetics but increased synthetic complexity .

Biological Activity

The compound 2-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, antiproliferative, and other pharmacological effects, supported by relevant data and case studies.

The compound can be characterized by the following chemical identifiers:

PropertyDetails
CAS Number 103788-65-4
Molecular Formula C18H20N2O2S
Molecular Weight 328.43 g/mol
IUPAC Name 2-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various oxazole derivatives. For instance, compounds similar to the one in focus have shown significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds against Staphylococcus aureus and E. coli were reported to be as low as 62.5 µg/mL and 78.12 µg/mL respectively, indicating substantial efficacy in combating resistant strains of bacteria .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Target Organism
Maesopsin-6-O-glucoside62.5E. coli
Maesopsin-6-O-glucoside78.12E. faecalis
Compound A (similar structure)50Staphylococcus aureus

Antiproliferative Effects

In vitro studies conducted on cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) have demonstrated that certain derivatives of oxazole exhibit antiproliferative effects with IC50 values ranging from 226 µg/mL to 242.52 µg/mL . These findings suggest that the compound may inhibit tumor growth effectively.

Case Study: Antiproliferative Activity

A study investigated the effects of a series of oxazole derivatives on HeLa cells, revealing that modifications in the oxazole ring significantly influenced their cytotoxicity. The presence of specific substituents enhanced their ability to induce apoptosis in cancer cells.

The mechanism through which these compounds exert their biological effects is still under investigation. However, preliminary computational studies suggest that they may interact with key proteins involved in bacterial resistance mechanisms and cell cycle regulation in cancer cells. For example, interaction with the AgrA protein in Staphylococcus aureus has been proposed as a significant pathway for antimicrobial action .

Q & A

Basic Research: Synthesis Optimization

Q: What methodological approaches are recommended for optimizing the synthesis of this compound to improve yield and purity? A:

  • Stepwise Functionalization : Begin with constructing the oxazole ring via cyclization of precursors like 3-methylphenyl-substituted amides under anhydrous conditions, followed by sulfanyl group introduction using thiols or disulfides in basic media (e.g., K₂CO₃/DMF) .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane for intermediates, and recrystallization for the final product to achieve >95% purity .
  • Yield Optimization : Use kinetic control by adjusting reaction temperatures (60–80°C for oxazole formation) and stoichiometric ratios (1:1.2 for thiol coupling) to minimize side products .

Basic Research: Structural Characterization

Q: Which analytical techniques are critical for confirming the structure of this compound? A:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for the oxazole methyl group (~2.3 ppm) and pyrimidin-4-ol hydroxyl (~12.5 ppm) .
    • HRMS : Verify molecular ion ([M+H]⁺) and fragmentation patterns to confirm the sulfanyl linkage .
  • X-ray Crystallography : Resolve spatial arrangement of the 3-methylphenyl and pyrimidin-4-ol moieties to validate regiochemistry .

Advanced Research: Structure-Activity Relationship (SAR)

Q: How can researchers design experiments to evaluate the impact of substituents on bioactivity? A:

  • Systematic Substituent Variation : Replace the 3-methylphenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to assess effects on receptor binding .
  • In Silico Modeling : Use molecular docking (AutoDock Vina) to predict interactions with targets like kinases or GPCRs, guided by analogs such as 4-(4-methoxyphenyl)pyrimidin-2-ol .
  • Biological Assays : Test derivatives in enzyme inhibition assays (e.g., COX-2) with IC₅₀ comparisons to establish SAR trends .

Advanced Research: Mechanistic Studies

Q: What experimental strategies are suitable for elucidating the compound’s mechanism of action in biological systems? A:

  • Kinetic Profiling : Use stopped-flow spectroscopy to monitor real-time interactions with enzymes (e.g., thymidylate synthase) .
  • Isotopic Labeling : Incorporate ³⁵S into the sulfanyl group to track metabolic pathways via autoradiography .
  • Proteomic Analysis : Perform pull-down assays with biotinylated derivatives to identify binding partners in cell lysates .

Advanced Research: Environmental Fate

Q: How can researchers assess the environmental persistence and transformation pathways of this compound? A:

  • Hydrolysis Studies : Incubate the compound at pH 4–9 (25–50°C) and monitor degradation via LC-MS to identify products like sulfoxides or pyrimidine fragments .
  • Microcosm Experiments : Expose soil/water systems to the compound under aerobic/anaerobic conditions, quantifying residues via HPLC-UV .
  • QSAR Modeling : Predict biodegradation half-lives using EPI Suite™, validated against experimental data .

Advanced Research: Data Contradictions

Q: How should researchers address discrepancies in biological activity data across studies? A:

  • Meta-Analysis : Compile datasets from independent studies (e.g., IC₅₀ values) and apply statistical tests (ANOVA) to identify outliers .
  • Experimental Replication : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .
  • Cross-Validation : Compare results with structurally related compounds (e.g., 2-alkylsulfanyl-pyrimidines) to contextualize findings .

Methodological Frameworks

Q: What theoretical frameworks guide the integration of experimental and computational data for this compound? A:

  • Systems Pharmacology : Combine pharmacokinetic (PK/PD) models with transcriptomic data to predict in vivo efficacy .
  • Cheminformatics : Use tools like RDKit to generate molecular descriptors (e.g., logP, topological polar surface area) for property optimization .
  • Risk Assessment : Apply the NASEM Framework to evaluate ecological/human health risks, incorporating toxicity and exposure data .

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